molecular formula C18H16ClNO4S B11477858 N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide

Cat. No.: B11477858
M. Wt: 377.8 g/mol
InChI Key: OIVYRAGINQETFI-UHFFFAOYSA-N
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Description

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, which is fused with a benzene ring, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively, using reagents like acetyl chloride and methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzofuran derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological or therapeutic effects.

Comparison with Similar Compounds

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide can be compared with other similar compounds, such as:

    N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide: This compound has a bromine atom instead of a chlorine atom in the sulfonamide group, which may result in different chemical and biological properties.

    N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a chlorine atom, which can influence its reactivity and applications.

    N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-2-thiophenesulfonamide:

These comparisons highlight the uniqueness of this compound in terms of its structure and properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C18H16ClNO4S/c1-10-8-17-15(18(11(2)21)12(3)24-17)9-16(10)20-25(22,23)14-6-4-13(19)5-7-14/h4-9,20H,1-3H3

InChI Key

OIVYRAGINQETFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=C(O2)C)C(=O)C

Origin of Product

United States

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